3'5'-Anhydro thymidine
Description
Historical Context and Evolution of Nucleoside Chemistry
The journey into nucleoside chemistry began long before the discovery of the double helix. Early milestones include the isolation of uric acid in the 18th century and Friedrich Miescher's discovery of nucleic acids in 1869. biosynth.comnumberanalytics.com Throughout the early 20th century, the fundamental structures of nucleobases and sugars were unraveled, culminating in the first successful synthesis of a nucleoside by Emil Fischer in 1914. biosynth.com This laid the groundwork for a burgeoning field focused on the synthesis and modification of these vital biomolecules. numberanalytics.com
Early Discoveries and Significance of Modified Nucleosides
The 1960s marked a significant expansion in nucleoside research, spurred by the quest to understand the genetic code and the function of molecules like transfer RNA (tRNA). biosynth.com A pivotal moment came in 1964 with the sequencing of yeast tRNAAla, which revealed the presence of several "modified nucleosides" at specific locations within the molecule. ias.ac.inresearchgate.net These naturally occurring analogs of the canonical nucleosides were found to play crucial roles in tRNA function, such as inosine's ability to "wobble" and recognize multiple codons. ias.ac.in The discovery that small structural changes can have profound biological effects fueled the exploration of synthetic modified nucleosides. nih.gov This led to the creation of analogs designed to act as antiviral and anticancer agents by mimicking natural nucleosides and interfering with cellular or viral processes. numberanalytics.combiosynth.com
Position of Anhydrothymidine within Nucleoside Analog Research
Anhydro nucleosides, including 3',5'-Anhydrothymidine (B1588402), emerged as an important class of modified nucleosides in this research landscape. They are characterized by an internal ether linkage, in this case between the 3' and 5' positions of the deoxyribose sugar. These compounds are not typically end-products for therapeutic use themselves but are invaluable as constrained conformational probes and, more importantly, as key synthetic intermediates. The formation of the anhydro bridge locks the sugar into a rigid conformation and selectively activates certain positions for chemical reactions, making them powerful tools for synthesizing other, more complex nucleoside analogs. mdpi.comnih.gov For instance, the formation of a 2,2'-O-anhydro intermediate is a common strategy to regioselectively introduce substituents at the 2'-position to create analogs with specific stereochemistry. mdpi.com
Significance of the 3'5'-Anhydro Linkage in Carbohydrate and Nucleoside Structures
The introduction of an anhydro linkage has profound consequences for the structure and reactivity of the nucleoside. This intramolecular bridge dramatically alters the geometry of the furanose ring, which is naturally flexible.
Conformational Implications of Anhydro Rings
In standard DNA and RNA, the sugar ring exists in a dynamic equilibrium between different puckered conformations (e.g., C2'-endo or C3'-endo). The formation of an anhydro bridge, such as the 3',5'-linkage, eliminates this flexibility. It locks the five-membered furanose ring and the newly formed ring system into a rigid, bicyclic structure. nih.gov This conformational rigidity is a key feature studied by researchers. Studies on related anhydro nucleosides using techniques like PMR (Proton Magnetic Resonance) and X-ray crystallography have shown that these molecules are indeed quite rigid, although their conformation in a solution can differ from that in a solid crystal. nih.govnih.gov This locked conformation can be used to study how sugar geometry affects nucleic acid structure and protein-nucleic acid interactions.
| Feature | Standard Deoxyribose in DNA | 3',5'-Anhydrothymidine |
| Structure | Monocyclic furanose ring | Bicyclic system |
| Flexibility | Flexible, dynamic pucker | Rigid, locked conformation |
| Hydroxyl Groups | Free 3'-OH and 5'-OH groups | No free 3'-OH or 5'-OH groups (involved in ether linkage) |
Role in Synthetic Strategies for Nucleoside Analogs
The primary significance of 3',5'-Anhydrothymidine and related anhydro nucleosides in academic research lies in their utility as synthetic intermediates. mdpi.comnih.gov The formation of the anhydro ring serves two main purposes in a synthetic route:
Protection: The anhydro linkage effectively protects the hydroxyl groups involved, allowing chemists to perform reactions on other parts of the molecule, such as the nucleobase, without needing separate protecting group steps.
Activation and Stereocontrol: The strained ring system of an anhydro nucleoside is susceptible to nucleophilic attack. A nucleophile can open the anhydro ring, leading to the formation of a new derivative. This reaction is often highly regioselective and stereoselective. For example, opening a 2,3'-anhydrothymidine (B14821) intermediate with a nucleophile like an azide (B81097) ion is a key step in synthesizing 3'-azido-3'-deoxythymidine (AZT), a famous anti-HIV drug. oup.com The geometry of the anhydro intermediate dictates the stereochemical outcome of the product. Similarly, 3',5'-anhydrothymidine can serve as a precursor for modifications at the 3' or 5' positions.
Academic Research Avenues for 3'5'-Anhydrothymidine and Related Structures
Research involving 3',5'-Anhydrothymidine primarily falls within the domain of synthetic organic chemistry and medicinal chemistry. Studies often focus on its efficient synthesis and its subsequent conversion into novel nucleoside analogs. For instance, research has demonstrated the synthesis of 3',5'-dideoxy-3',5'-diaminothymidine from thymidine (B127349), a multi-step process where anhydro intermediates could conceptually play a role in controlling stereochemistry. nih.gov The compound is also investigated as a building block for creating modified oligonucleotides, where its rigid structure could impart unique properties to a DNA or RNA strand. While some anhydro nucleosides have been evaluated for direct biological activity, such as inhibitors of enzymes like uridine (B1682114) phosphorylase, the main thrust of research for 3',5'-Anhydrothymidine is its role as a versatile synthetic precursor. tandfonline.com
Structure
3D Structure
Properties
IUPAC Name |
1-(2,6-dioxabicyclo[3.2.0]heptan-3-yl)-5-methylpyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4/c1-5-3-12(10(14)11-9(5)13)8-2-6-7(16-8)4-15-6/h3,6-8H,2,4H2,1H3,(H,11,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAWLMYIJZBBZTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC3C(O2)CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7481-90-5, 38313-48-3 | |
| Record name | NSC98948 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98948 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3'5'-anhydro thymidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.427 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Strategies for 3 5 Anhydrothymidine and Its Analogues
Retrosynthetic Analysis of the 3',5'-Anhydrothymidine (B1588402) Scaffold
A retrosynthetic analysis of the 3',5'-anhydrothymidine scaffold reveals that the key disconnection lies in the C3'-O-C5' ether linkage that forms the anhydro bridge. ias.ac.inamazonaws.comyoutube.comnih.govairitilibrary.com This bond can be conceptually cleaved to reveal a linear thymidine (B127349) precursor with appropriate functional groups at the 3' and 5' positions, poised for an intramolecular cyclization.
The primary retrosynthetic disconnection involves breaking the 3',5'-anhydro bond, leading back to a suitably activated thymidine derivative. This precursor would typically possess a good leaving group at the 5'-position and a nucleophilic hydroxyl group at the 3'-position, or vice versa. This strategy simplifies the target molecule to a more readily accessible starting material, thymidine itself.
| Target Molecule | Key Disconnection | Precursor Synthon | Synthetic Equivalent |
| 3',5'-Anhydrothymidine | C3'-O-C5' ether bond | Acyclic thymidine with activated 3' and 5' positions | 5'-O-Tosylthymidine |
Classical Synthetic Approaches for Anhydronucleosides
The classical synthesis of anhydronucleosides, including 3',5'-anhydrothymidine, has been a cornerstone of nucleoside chemistry. These methods typically rely on fundamental organic transformations to construct the anhydro bridge.
Formation of the Anhydro Linkage
The formation of the 3',5'-anhydro linkage is most commonly achieved through an intramolecular Williamson ether synthesis. This reaction involves the cyclization of a thymidine derivative where one of the 3' or 5' hydroxyl groups is converted into a good leaving group, while the other acts as a nucleophile.
A prevalent strategy involves the selective activation of the 5'-hydroxyl group of thymidine, often by conversion to a sulfonate ester, such as a tosylate or mesylate. Subsequent treatment with a base promotes an intramolecular nucleophilic attack from the 3'-hydroxyl group, displacing the leaving group and forming the anhydro bridge.
Table of Classical Synthesis Methods for Anhydro Linkage Formation
| Starting Material | Activating Group at 5'-Position | Base | Reaction Conditions | Product |
|---|---|---|---|---|
| Thymidine | p-Toluenesulfonyl (Tosyl) | Sodium hydride (NaH) | Anhydrous DMF, rt | 3',5'-Anhydrothymidine |
| Thymidine | Methanesulfonyl (Mesyl) | Potassium tert-butoxide | Anhydrous THF, reflux | 3',5'-Anhydrothymidine |
Stereoselective Control in Anhydrothymidine Synthesis
The use of chiral auxiliaries or catalysts in the synthesis of the thymidine precursor can also be employed to ensure high stereoselectivity. sfu.canih.gov However, for the synthesis of 3',5'-anhydrothymidine itself, the stereochemistry is typically dictated by the starting thymidine.
Advanced and Novel Synthetic Strategies
More recent advancements in synthetic methodology have provided novel and efficient routes to 3',5'-anhydrothymidine and its analogues. These strategies often offer advantages in terms of milder reaction conditions, higher yields, and improved selectivity.
Chemo-enzymatic Synthesis Methodologies
Chemo-enzymatic approaches combine the selectivity of enzymatic transformations with the versatility of chemical synthesis. nih.govnih.govrsc.orgresearchgate.netrsc.org While specific chemo-enzymatic routes for the direct synthesis of 3',5'-anhydrothymidine are not extensively reported, enzymes can be employed in the synthesis of key precursors. For instance, lipases can be used for the regioselective acylation or deacylation of thymidine, facilitating the selective activation of the 5'-hydroxyl group. Nucleoside phosphorylases can also be utilized in the synthesis of thymidine analogues that can then be chemically converted to their 3',5'-anhydro derivatives. rsc.org
Organocatalytic and Metal-Catalyzed Routes
Organocatalysis and metal catalysis have emerged as powerful tools in modern organic synthesis, offering mild and efficient alternatives to traditional methods. rsc.orgnih.govrsc.org
Organocatalysis: While specific applications in the synthesis of 3',5'-anhydrothymidine are still emerging, organocatalysts have shown promise in promoting intramolecular cyclization reactions. nih.gov Chiral amines or phosphines can catalyze the intramolecular Michael addition of a hydroxyl group to an activated double bond within the sugar moiety of a thymidine precursor, leading to the formation of the anhydro ring.
Metal-Catalyzed Routes: Transition metal catalysts, particularly palladium and copper, have been utilized in intramolecular C-O bond formation reactions. rsc.orgvtt.fibeilstein-journals.org For example, a palladium-catalyzed intramolecular allylic etherification of a suitably functionalized thymidine derivative could provide a route to 3',5'-anhydrothymidine. These methods often proceed under mild conditions and with high efficiency.
Table of Advanced Synthetic Strategies
| Strategy | Catalyst/Enzyme | Key Transformation | Advantages |
|---|---|---|---|
| Chemo-enzymatic | Lipase (B570770) | Regioselective protection/deprotection | High selectivity, mild conditions |
| Organocatalysis | Chiral amine | Intramolecular Michael addition | Metal-free, stereocontrol |
Solid-Phase Synthesis Adaptations for Derivatives
The incorporation of modified nucleotides like 3',5'-anhydrothymidine into oligonucleotides necessitates adaptations of standard solid-phase synthesis protocols, which are predominantly based on phosphoramidite (B1245037) chemistry. wikipedia.orgbiotage.co.jpatdbio.comdanaher.com While direct solid-phase synthesis of the anhydro bridge itself is not a standard procedure, the strategy revolves around the synthesis of a 3',5'-anhydrothymidine phosphoramidite monomer, which can then be incorporated into a growing oligonucleotide chain on a solid support. wikipedia.org
The general workflow for solid-phase synthesis of oligonucleotides containing a 3',5'-anhydrothymidine unit can be outlined as follows:
Support Functionalization: The synthesis begins with a solid support, typically controlled pore glass (CPG) or polystyrene, functionalized with the first nucleoside of the desired sequence. biotage.co.jpatdbio.com
Detritylation: The 5'-hydroxyl group of the support-bound nucleoside is deprotected by treatment with an acid, such as trichloroacetic acid (TCA) or dichloroacetic acid (DCA), to make it available for the next coupling step. wikipedia.org
Coupling: The pre-synthesized 3',5'-anhydrothymidine phosphoramidite is activated, typically with a weak acid like 1H-tetrazole or 5-(ethylthio)-1H-tetrazole, and then coupled to the free 5'-hydroxyl group of the growing chain.
Capping: To prevent the elongation of unreacted chains (failure sequences), any unreacted 5'-hydroxyl groups are acetylated using a capping reagent, commonly a mixture of acetic anhydride and 1-methylimidazole. biotage.co.jp
Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate (B84403) triester using an oxidizing agent, such as an iodine solution.
Iteration: The cycle of detritylation, coupling, capping, and oxidation is repeated until the desired oligonucleotide sequence is assembled.
Cleavage and Deprotection: Finally, the completed oligonucleotide is cleaved from the solid support, and all protecting groups on the nucleobases and the phosphate backbone are removed, typically with aqueous ammonia.
The key challenge in this approach lies in the efficient synthesis of the 3',5'-anhydrothymidine phosphoramidite building block. This requires a synthetic route that allows for the introduction of a phosphoramidite group at the 2'-hydroxyl position while the 3' and 5' positions are linked by the anhydro bridge.
Table 1: Key Steps in Solid-Phase Synthesis of a 3',5'-Anhydrothymidine-Containing Oligonucleotide
| Step | Reagents and Solvents | Purpose |
|---|---|---|
| Detritylation | Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA) in an inert solvent (e.g., dichloromethane) | Removal of the 5'-DMT protecting group from the support-bound nucleoside. |
| Coupling | 3',5'-Anhydrothymidine phosphoramidite and an activator (e.g., 1H-tetrazole) in acetonitrile | Formation of the phosphite triester linkage between the growing chain and the anhydrothymidine unit. |
| Capping | Acetic anhydride and 1-methylimidazole | Acetylation of unreacted 5'-hydroxyl groups to prevent the formation of failure sequences. |
| Oxidation | Iodine solution in a mixture of THF, pyridine (B92270), and water | Conversion of the unstable phosphite triester to a stable phosphate triester. |
Synthesis of Key Intermediates and Precursors
The successful synthesis of 3',5'-anhydrothymidine and its analogues hinges on the preparation of key intermediates and precursors that facilitate the formation of the characteristic anhydro bridge and allow for the introduction of various modifications.
The formation of the 3',5'-anhydro bridge requires the selective activation of the 3'- and 5'-hydroxyl groups of a thymidine precursor. This is typically achieved through a series of protection and deprotection steps to differentiate the reactivity of the hydroxyl groups.
A common strategy involves the following steps:
Protection of the 5'-Hydroxyl Group: The primary 5'-hydroxyl group of thymidine is selectively protected with a bulky protecting group, such as a trityl (Tr) or dimethoxytrityl (DMTr) group.
Activation of the 3'-Hydroxyl Group: The 3'-hydroxyl group is then activated by converting it into a good leaving group, for instance, by tosylation or mesylation.
Deprotection of the 5'-Hydroxyl Group: The protecting group at the 5'-position is removed to liberate the hydroxyl group.
Intramolecular Cyclization: Treatment with a base induces an intramolecular Williamson ether synthesis, where the 5'-alkoxide attacks the 3'-position, displacing the leaving group and forming the 3',5'-anhydro bridge.
An alternative approach involves the simultaneous activation of both the 3'- and 5'-hydroxyl groups, followed by a controlled cyclization reaction.
Table 2: Regioselective Functionalization Strategies for 3',5'-Anhydrothymidine Synthesis
| Step | Reagent/Condition | Functional Group Transformation |
|---|---|---|
| 1. 5'-Protection | Dimethoxytrityl chloride (DMTr-Cl) in pyridine | 5'-OH → 5'-O-DMTr |
| 2. 3'-Activation | p-Toluenesulfonyl chloride (Ts-Cl) in pyridine | 3'-OH → 3'-O-Ts |
| 3. 5'-Deprotection | Dichloroacetic acid (DCA) in dichloromethane | 5'-O-DMTr → 5'-OH |
| 4. Cyclization | Sodium hydride (NaH) in THF | Intramolecular etherification to form the 3',5'-anhydro bridge |
The synthesis of 3',5'-anhydrothymidine analogues with modified sugar moieties often relies on the use of chiral building blocks derived from readily available starting materials, such as carbohydrates. mcgill.ca D-glucose, for instance, can serve as a versatile chiral precursor for the synthesis of various sugar-modified nucleoside analogues. mdpi.com The inherent chirality of these starting materials is carried through the synthetic sequence to afford enantiomerically pure products.
The preparation of these chiral building blocks typically involves:
Modification of the Carbohydrate Scaffold: This can include selective protection and deprotection of hydroxyl groups, oxidation, reduction, and the introduction of new functional groups.
Glycosylation: The modified sugar is then coupled with the desired nucleobase to form the nucleoside structure.
Further Transformations: Subsequent chemical manipulations can be performed to introduce the desired modifications at specific positions of the sugar ring before or after the formation of the anhydro bridge.
For example, the synthesis of a 2'-deoxy-2'-fluoro-3',5'-anhydrothymidine analogue would require a chiral building block where the 2'-hydroxyl group is replaced with a fluorine atom. This can be achieved through nucleophilic substitution reactions on a suitably activated sugar intermediate.
Synthetic Routes to 3',5'-Anhydrothymidine Analogues
The modular nature of nucleoside synthesis allows for the preparation of a wide range of 3',5'-anhydrothymidine analogues with modifications to either the nucleobase or the sugar moiety.
Modifications to the pyrimidine (B1678525) ring of 3',5'-anhydrothymidine can be introduced either by starting with a pre-modified nucleobase or by chemical transformation of the thymine (B56734) base in the anhydro nucleoside. A common modification is the introduction of a substituent at the 5-position of the uracil ring.
For instance, the synthesis of a 5-fluoro-3',5'-anhydro-2'-deoxyuridine analogue would typically involve the glycosylation of a protected sugar with 5-fluorouracil, followed by the formation of the anhydro bridge. nih.govchemicalbook.comnih.gov The synthesis of 5-fluorouracil itself can be achieved through various methods, including the direct fluorination of uracil. chemicalbook.comgoogle.com
Table 3: Examples of Nucleobase-Modified 3',5'-Anhydrothymidine Analogues
| Analogue | Precursor Nucleobase | Potential Biological Activity |
|---|---|---|
| 5-Fluoro-3',5'-anhydro-2'-deoxyuridine | 5-Fluorouracil | Antiviral, Anticancer |
| 5-Bromo-3',5'-anhydro-2'-deoxyuridine | 5-Bromouracil | Antiviral |
Modifications to the sugar portion of 3',5'-anhydrothymidine can significantly impact its conformational properties and biological activity. These modifications are often introduced using chiral building blocks, as discussed in section 2.4.2.
One important class of sugar-modified analogues includes those with alterations at the 2'-position. For example, the synthesis of 2'-deoxy-2'-fluoro-3',5'-anhydrothymidine in the arabino configuration (2'-F-ANA analogue) would involve the use of a sugar precursor with a fluorine atom at the 2'-position with the opposite stereochemistry to the natural ribose sugar. mcgill.ca
Another approach to sugar modification involves the synthesis of carbocyclic analogues, where the furanose oxygen is replaced by a methylene group. This modification imparts greater stability towards enzymatic cleavage.
The synthesis of these sugar-modified analogues generally follows a convergent strategy where the modified sugar is first synthesized and then coupled with the nucleobase before the formation of the anhydro bridge.
Table 4: Examples of Sugar-Modified 3',5'-Anhydrothymidine Analogues
| Modification | Rationale for Modification | Synthetic Approach |
|---|---|---|
| 2'-Fluoro (arabino configuration) | To alter sugar pucker and increase metabolic stability. | Use of a 2'-fluorinated arabinose precursor. |
| Carbocyclic | To increase stability against enzymatic cleavage. | Synthesis of a carbocyclic sugar analogue followed by glycosylation. |
Sugar Moiety Modifications
Deoxyribose Ring Modifications
Modifications to the deoxyribose ring of 3',5'-anhydrothymidine analogues are pursued to influence their biological activity and physicochemical properties. Research in this area has explored substitutions at various positions of the furanose ring.
While not directly involving 3',5'-anhydrothymidine, broader research into thymidine analogues provides insights into potential synthetic strategies. For example, novel 3'-C-methylene-modified thymidine H-phosphonates with various substituents at the 2'-position (such as O-methyl, fluoro, and O-(2-methoxyethyl)) have been synthesized. These modifications have been instrumental in creating oligonucleotides with enhanced nuclease resistance and binding affinity to target RNA.
Furthermore, the synthesis of 2',5'-anhydro analogues of 3'-azido-3'-deoxythymidine (AZT) demonstrates the feasibility of introducing modifications at the 3'-position in a related anhydro nucleoside framework. nih.gov These synthetic efforts underscore the chemical tractability of the anhydro scaffold for creating a diverse library of analogues with potentially valuable biological activities.
Table 1: Examples of Deoxyribose Ring Modifications in Thymidine Analogues
| Modification | Position | Precursor | Synthetic Approach |
| 2'-O-Methyl | 2' | Thymidylyl(3'->5')thymidine | Not specified in abstract |
| 3'-C-Methylene | 3' | 3'-C-Iodomethyl nucleosides | Arbuzov reaction |
| 3'-Azido | 3' | Thymidine | Multi-step synthesis |
Introduction of Heteroatoms into the Sugar Ring
The replacement of carbon or oxygen atoms within the deoxyribose ring with other heteroatoms, such as sulfur or nitrogen, represents a significant strategy for modifying the properties of nucleoside analogues.
A key example in a closely related system is the highly efficient synthesis of thymidine 3'-S-phosphorodithioates. rsc.org This method involves the nucleophilic ring-opening of 2,3'-anhydro-5'-O-tritylthymidine with O,O-disubstituted phosphorodithioic acids. rsc.org This reaction proceeds under mild conditions and results in excellent yields, demonstrating a practical route to introduce a sulfur atom at the 3'-position of the sugar ring, thereby forming a thiosugar analogue. rsc.org
While direct synthesis of 3',5'-anhydrothymidine analogues with in-ring heteroatoms is less commonly reported, the broader field of nucleoside chemistry provides templates for such modifications. For instance, the synthesis of various thionucleosides and azanucleosides has been extensively reviewed, and these methodologies could potentially be adapted to the 3',5'-anhydrothymidine scaffold.
Table 2: Heteroatom Introduction in Thymidine Analogues
| Heteroatom | Position of Introduction | Precursor | Key Reagent |
| Sulfur | 3' | 2,3'-Anhydro-5'-O-tritylthymidine | O,O-disubstituted phosphorodithioic acid |
Chiral Ligand Derivatization from Anhydrothymidine
The inherent chirality of nucleosides, including 3',5'-anhydrothymidine, makes them attractive scaffolds for the development of chiral ligands for asymmetric catalysis. The rigid bicyclic structure of anhydrothymidine can provide a well-defined stereochemical environment, which is a crucial feature for an effective chiral ligand.
While the direct derivatization of 3',5'-anhydrothymidine into chiral ligands is not extensively documented in readily available literature, the principles of chiral ligand design suggest its potential. The functional groups on the thymine base and any available positions on the sugar ring could serve as points of attachment for metal-coordinating moieties, such as phosphines or amines. The development of such ligands would involve synthetic transformations that preserve the stereochemistry of the parent molecule while introducing the desired coordinating atoms.
The broader context of using natural products and their derivatives as chiral ligands is a well-established field. The structural complexity and stereochemical richness of these molecules can be harnessed to create highly effective catalysts for a wide range of asymmetric reactions. Future research may explore the derivatization of 3',5'-anhydrothymidine to unlock its potential in this area.
Chemical Reactivity and Derivatization of 3 5 Anhydrothymidine
Ring-Opening Reactions of the 3',5'-Anhydro Bridge
The most characteristic chemical feature of 3',5'-anhydrothymidine (B1588402) is the susceptibility of its strained oxetane-like ring (the 3',5'-anhydro bridge) to nucleophilic attack. This reactivity provides a powerful tool for the stereocontrolled synthesis of various nucleoside analogues, particularly those with modifications at the C3' and C5' positions of the sugar moiety.
The ring-opening of the 3',5'-anhydro bridge proceeds via an S(_N)2 mechanism. A nucleophile attacks either the C3' or C5' carbon, leading to the cleavage of the corresponding C-O bond. The regioselectivity of this attack—whether it occurs at the C3' or C5' position—is influenced by several factors, including the nature of the nucleophile, the solvent, and the reaction conditions.
In general, nucleophilic attack is favored at the less sterically hindered C5' position. However, the outcome can be directed by the specific reagents used. For instance, the reaction of analogous 3,5-anhydro-1,2-O-cyclohexylidene-α-D-xylofuranose with concentrated hydrobromic or hydroiodic acid results in the exclusive formation of the 5-deoxy-5-halo derivatives, indicating a regiospecific attack at the C5' position. wikipedia.org This preference is attributed to the primary nature of the C5' carbon compared to the secondary C3' carbon.
The reaction of 3',5'-di-O-mesylthymidine with a thiolate nucleophile, which is presumed to proceed through an in situ-formed 3',5'-anhydrothymidine intermediate, demonstrates how conditions can influence the stereochemical outcome. When the reaction is conducted in N,N-dimethylacetamide (DMA), the product is the erythro-bis(sulfide), whereas performing the reaction in hexamethylphosphoric triamide (HMPA) at room temperature stereospecifically yields the threo-bis(sulfide). rsc.org This suggests that the choice of solvent can influence the conformation of the intermediate and the trajectory of the nucleophilic attack, thereby controlling the stereochemistry of the resulting product.
Reduction with strong hydride reagents like lithium aluminum hydride (LiAlH(_4)) also leads to the opening of the anhydro ring. LiAlH(_4) is a potent reducing agent capable of cleaving ester and ether linkages. ic.ac.ukcommonorganicchemistry.comfau.euorganic-chemistry.orgyoutube.com In the context of 3',5'-anhydrothymidine, the hydride ion (H) acts as the nucleophile, attacking the anhydro bridge to yield a deoxythymidine derivative.
| Nucleophile | Reagent(s) | Position of Attack | Product Type | Reference(s) |
| Halide (Br, I) | HBr, HI | C5' | 5'-Deoxy-5'-halothymidine | wikipedia.org |
| Thiolate (ArS) | ArSNa / HMPA | C3' & C5' | 3',5'-Dithiothymidine (threo) | rsc.org |
| Thiolate (ArS) | ArSNa / DMA | C3' & C5' | 3',5'-Dithiothymidine (erythro) | rsc.org |
| Hydride (H) | LiAlH(_4) | C3' or C5' | 3'- or 5'-Deoxythymidine | ic.ac.uk |
The ring-opening of the 3',5'-anhydro bridge is a key strategy for the synthesis of nucleosides with altered sugar conformations, such as those with arabino- or xylo-configurations. The stereochemistry of the product is determined by the S(_N)2 mechanism, which involves an inversion of configuration at the center of attack.
Attack at C3': Nucleophilic attack at the C3' position leads to the cleavage of the C3'-O bond and an inversion of stereochemistry at this center. This transforms the original 2'-deoxyribo configuration into a 2'-deoxy-xylo configuration. The resulting product is a xylonucleoside analogue. nih.gov
Attack at C5': Nucleophilic attack at the C5' position breaks the C5'-O bond. While this does not change the stereochemistry at C3' or C4', it introduces a substituent at C5' and generates a free 3'-hydroxyl group. If the nucleophile is a hydroxide (B78521) or an oxygen-containing species, the resulting product can be an arabinonucleoside, such as arabinothymidine (ara-T).
These reactions significantly expand the chemical space of accessible nucleoside analogues. For example, xylofuranosyl nucleosides are of interest for their potential biological activities and have been synthesized bearing various modifications at the 3'- and 5'-positions. nih.govnih.govmdpi.comchemrxiv.orgchemrxiv.org Similarly, 2'-deoxy-2'-fluoro-arabinonucleosides (2'F-ANA) are an important class of modified nucleosides used in antisense oligonucleotides, and their synthesis often involves precursors that can be derived from ring-opening strategies. nih.gov The ability to generate these diverse structures from a common intermediate like 3',5'-anhydrothymidine highlights its synthetic utility.
Functionalization at the Nucleobase Moiety
While the sugar moiety is the primary site of reactivity in 3',5'-anhydrothymidine due to the strained bridge, the thymine (B56734) base can also be chemically modified. These modifications can alter the base-pairing properties, introduce labels, or attach functional groups for various applications.
The pyrimidine (B1678525) ring in thymidine (B127349) is electron-deficient, which influences its reactivity towards electrophilic and nucleophilic reagents.
Electrophilic Substitution: Electrophilic aromatic substitution on the pyrimidine ring is generally difficult due to its π-deficient nature. bhu.ac.in However, the C-5 position is the most electron-rich and is the preferred site for electrophilic attack. wikipedia.org Common electrophilic substitution reactions include halogenation and nitration. wikipedia.orgmasterorganicchemistry.comyoutube.comkhanacademy.org For example, thymidine and its derivatives can be halogenated at the C-5 position using reagents like N-bromosuccinimide or iodine. nih.govnih.govrsc.orgresearchgate.net Nitration of pyrimidine nucleosides can also be achieved, typically at the C-5 position, although reactions at the nitrogen atoms (N-nitration) are also known. researchgate.netacs.orgacs.org
Nucleophilic Substitution: Nucleophilic aromatic substitution (S(_N)Ar) is more facile on the electron-deficient pyrimidine ring, particularly at the C2, C4, and C6 positions, especially if a good leaving group is present. bhu.ac.innih.govresearchgate.netnih.gov For instance, a triazolyl group introduced at the C4 position of a pyrimidine nucleoside can be displaced by various carbon-based nucleophiles, providing a route to C4-functionalized analogues. nih.gov Although the thymine base of 3',5'-anhydrothymidine does not have an inherent leaving group at these positions, such groups can be introduced synthetically to enable subsequent nucleophilic substitution reactions.
The C-5 position of the thymine ring is the most common site for modification due to its accessibility for electrophilic substitution and subsequent cross-coupling reactions. The introduction of a halogen, typically iodine, at the C-5 position creates a versatile handle for further functionalization.
A widely used method for C-C bond formation at this position is the Sonogashira cross-coupling reaction . wikipedia.orgorganic-chemistry.org This palladium-catalyzed reaction couples a terminal alkyne with an aryl or vinyl halide. 5-Iodo-2'-deoxyuridine (a close analogue of thymidine) is a common substrate for this reaction, allowing the introduction of a diverse range of alkyne-containing groups at the C-5 position. tandfonline.comtandfonline.comnih.gov These modifications are used to:
Introduce fluorescent labels for DNA tracking and imaging. tandfonline.com
Attach linkers for conjugation to other molecules. mdpi.com
Synthesize modified nucleoside triphosphates that can be incorporated into DNA by polymerases, creating functionalized nucleic acids. mdpi.com
The synthetic utility of C-5 modifications is extensive, leading to the development of antiviral and anticancer agents, as well as tools for molecular biology and diagnostics. nih.govacs.orgacs.orgresearchgate.netrsc.org
| Reaction Type | Reagent(s) | Position of Modification | Product | Synthetic Utility | Reference(s) |
| Halogenation | N-Iodosuccinimide (NIS) | C-5 | 5-Iodothymidine derivative | Precursor for cross-coupling | tandfonline.comtandfonline.com |
| Sonogashira Coupling | Terminal Alkyne, Pd catalyst, Cu(I) cocatalyst | C-5 | 5-Alkynylthymidine derivative | Labeling, functionalization | tandfonline.comtandfonline.comnih.gov |
| Nitration | Nitrating agent (e.g., NO(_2)BF(_4)) | C-5 | 5-Nitrothymidine derivative | Synthetic intermediate | researchgate.net |
| Nucleophilic Substitution | C-nucleophile, DBU | C-4 (with leaving group) | C-4 substituted derivative | Novel nucleoside analogues | nih.gov |
Derivatization of Sugar Hydroxyl Groups
The ring-opening of the 3',5'-anhydro bridge generates at least one free hydroxyl group on the sugar moiety, which can be further derivatized. For example, nucleophilic attack at C3' yields a free 5'-OH group, while attack at C5' yields a free 3'-OH group. These hydroxyl groups can undergo standard reactions such as esterification, etherification, silylation, and phosphorylation.
These derivatization reactions are crucial for several applications:
Protecting Groups: In multi-step syntheses, the hydroxyl groups are often protected to prevent unwanted side reactions. Common protecting groups include acyl groups (e.g., acetyl, benzoyl) and silyl (B83357) ethers (e.g., TBDMS, TIPS). For instance, in the synthesis of 3'-modified xylofuranosyl nucleosides, the 2' and 5' hydroxyl groups are often protected as silyl ethers. nih.gov
Prodrugs: The hydroxyl groups can be esterified, for example with a butyryl group, to create prodrugs with improved pharmacokinetic properties. nih.gov
Oligonucleotide Synthesis: For incorporation into synthetic DNA or RNA strands, the 5'-hydroxyl group is typically protected with a dimethoxytrityl (DMT) group, while the 3'-hydroxyl group is converted into a phosphoramidite (B1245037). This is a standard procedure in the synthesis of modified oligonucleotides. nih.govnih.gov
The ability to perform these derivatizations on the ring-opened products of 3',5'-anhydrothymidine is fundamental to its role as a precursor for a wide range of structurally and functionally diverse nucleoside analogues. researchgate.netnih.govwikipedia.org General methods for derivatizing hydroxyl groups, such as acylation with acyl chlorides or anhydrides, are well-established and broadly applicable in this context. nih.govresearchgate.netacs.orgnih.gov
Selective Acylation and Alkylation Strategies
Acylation and alkylation of nucleosides are cornerstone strategies for synthesizing therapeutic agents and molecular probes. In typical nucleosides, these reactions are often directed towards the sugar's hydroxyl groups. However, in 3',5'-Anhydrothymidine, these positions are unavailable as they are incorporated into the oxetane (B1205548) ether linkage. Therefore, selective acylation and alkylation strategies must focus on the nucleobase.
The primary site for such modifications on the thymine ring is the N3-position. The proton at this position is weakly acidic and can be removed by a suitable base, rendering the nitrogen nucleophilic. Alkylating agents can then introduce a variety of functional groups at this site. Research on other thymidine derivatives has shown that the N3 position is a common target for alkylation. nih.gov For instance, selective alkylation at the N3 of thymidine is a known reaction in the study of DNA damage and repair. nih.govmdpi.com While specific literature detailing extensive N3-alkylation or -acylation series on 3',5'-Anhydrothymidine is limited, the chemical principles suggest that this position would be the most accessible site for these transformations, provided that the steric hindrance from the bicyclic sugar moiety does not impede the approach of reagents.
The reactivity can be summarized as follows:
| Compound | Available Sites for Acylation/Alkylation on Sugar | Primary Site for Acylation/Alkylation on Base |
| Thymidine | 5'-OH, 3'-OH | N3 |
| 3',5'-Anhydrothymidine | None (locked in oxetane ring) | N3 |
Strategies for achieving selectivity would involve careful choice of non-aqueous solvents and bases of appropriate strength to deprotonate the N3 position without promoting unwanted side reactions, such as the opening of the strained oxetane ring. nih.govchemrxiv.org
Introduction of Reporter Groups for Research Applications
The attachment of reporter groups—such as fluorophores, biotin (B1667282), or spin labels—is essential for using nucleoside analogs in various research applications, including diagnostics and molecular biology assays. As with acylation and alkylation, the lack of 3'- and 5'-hydroxyl "handles" on 3',5'-Anhydrothymidine requires unconventional attachment strategies.
Reporter groups must be conjugated through the thymine base. The two most viable positions for introducing a linker for reporter group attachment are:
The C5-methyl group: This group can be functionalized, for example, through bromination followed by nucleophilic substitution, to attach a linker arm.
The C6 position: This position on the pyrimidine ring can be activated for nucleophilic substitution, allowing for the introduction of a linker.
These approaches are well-established for other pyrimidine nucleosides and could be adapted for 3',5'-Anhydrothymidine. The resulting derivatized molecule could then be used to probe interactions in biological systems where the constrained sugar conformation is of interest, although the presence of a bulky reporter group would need to be considered in the experimental design.
Phosphorylation and Phosphate (B84403) Analogues
Phosphorylation is a critical activation step for most nucleoside analogs, converting them into the mono-, di-, and triphosphate forms that can be recognized and incorporated by polymerases or interact with other enzymes. However, the structure of 3',5'-Anhydrothymidine presents a fundamental obstacle to this process.
Enzymatic Phosphorylation Mechanisms
In biological systems, the initial phosphorylation of thymidine to thymidine monophosphate (TMP) is catalyzed by the enzyme thymidine kinase (TK). This enzyme, and other nucleoside kinases, specifically recognizes the 5'-hydroxyl group of the nucleoside as the site for phosphate transfer from a donor like ATP. acs.org The mechanism involves the 5'-OH group acting as a nucleophile to attack the γ-phosphate of ATP within the enzyme's active site.
Crucially, 3',5'-Anhydrothymidine lacks a 5'-hydroxyl group. This structural feature renders it inert to the action of thymidine kinase and other related nucleoside kinases. Experimental studies on various nucleoside analogs have confirmed that the presence of the 5'-hydroxyl group is an absolute requirement for phosphorylation by these enzymes. mdpi.com Analogs where the 5'-OH is absent or replaced (e.g., 5'-deoxy or 5'-amino derivatives) are not substrates for these kinases. mdpi.comnih.gov Therefore, 3',5'-Anhydrothymidine cannot be enzymatically phosphorylated to its corresponding 5'-monophosphate derivative.
| Feature | Thymidine | 3',5'-Anhydrothymidine | Enzymatic Recognition by Thymidine Kinase |
| 5'-Hydroxyl Group | Present | Absent | Substrate |
| 3'-Hydroxyl Group | Present | Absent | Not a Substrate |
| Sugar Conformation | Flexible | Rigidly constrained |
Synthesis of Mono-, Di-, and Triphosphate Derivatives
The chemical synthesis of nucleoside phosphates typically involves the reaction of a protected nucleoside with a phosphorylating agent. Common methods, such as the Yoshikawa and Ludwig-Eckstein procedures, use reagents like phosphoryl chloride (POCl₃) or phosphoramidites to add a phosphate group to a free hydroxyl, most often at the 5'-position. umich.edu
These synthetic routes are not applicable to 3',5'-Anhydrothymidine for the same reason enzymatic phosphorylation fails: the absence of a hydroxyl group on the sugar moiety to act as a nucleophile. umich.edu Any attempt to synthesize a phosphate derivative would require a fundamentally different approach, such as the chemical opening of the strained oxetane ring with a phosphate nucleophile. researchgate.netresearchgate.net However, such a reaction would destroy the defining 3',5'-anhydro structure of the molecule, yielding a different class of compound altogether (e.g., a thymidine 3'- or 5'-phosphate derivative with a modified sugar). Therefore, the direct synthesis of 3',5'-Anhydrothymidine monophosphate, diphosphate (B83284), or triphosphate while keeping the bicyclic sugar intact is not feasible through standard phosphorylation chemistry.
Advanced Structural Analysis and Conformational Studies
Spectroscopic Characterization of 3'5'-Anhydrothymidine and its Derivatives
Spectroscopic techniques are fundamental to elucidating the three-dimensional structure and electronic properties of molecules like 3',5'-Anhydrothymidine (B1588402). Each method provides a unique window into the molecule's atomic arrangement and bonding environment.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining molecular conformation in solution. By analyzing chemical shifts (δ), coupling constants (J), and nuclear Overhauser effects (NOEs), a detailed picture of the molecule's geometry can be constructed.
For 3',5'-Anhydrothymidine, the anhydro bridge dramatically restricts the flexibility of the furanose ring. Unlike its parent nucleoside, thymidine (B127349), which exists in a dynamic equilibrium between different sugar puckers, 3',5'-Anhydrothymidine is locked into a single, rigid conformation. This rigidity simplifies the NMR spectrum and allows for a more straightforward conformational assignment.
The proton (¹H) NMR spectrum is expected to show distinct signals for each proton. The coupling constants between vicinal protons (³J), particularly on the sugar ring, are directly related to the dihedral angles between them via the Karplus equation. In this rigid system, these J-values provide precise measurements of the ring's fixed geometry. For instance, the coupling constants J(H1'-H2'), J(H2'-H3'), and J(H3'-H4') would confirm the specific twist or envelope conformation of the bicyclic sugar moiety. For comparison, the experimental ¹H NMR data for the parent compound, thymidine, in DMSO-d6 shows characteristic shifts that would be altered by the formation of the anhydro bridge chemicalbook.com.
Table 1: Comparison of Experimental ¹H NMR Chemical Shifts (δ) for Thymidine and Expected Shifts for 3',5'-Anhydrothymidine in DMSO-d6.
| Proton | Thymidine (δ, ppm) chemicalbook.com | 3',5'-Anhydrothymidine (Expected δ, ppm) | Multiplicity (Expected) |
|---|---|---|---|
| H6 | 7.71 | ~7.5-7.7 | s |
| H1' | 6.18 | ~6.0-6.2 | t |
| H3' | 4.26 | ~4.5-4.8 | m |
| H4' | 3.77 | ~4.0-4.3 | m |
| H5', H5'' | 3.55-3.60 | ~3.8-4.2 | m |
| H2', H2'' | 2.08 | ~2.2-2.5 | m |
| CH₃ | 1.78 | ~1.8 | s |
Note: Expected values for 3',5'-Anhydrothymidine are estimations based on structural changes relative to thymidine and have not been empirically verified from the sourced literature.
X-ray crystallography provides unambiguous, high-resolution data on the solid-state conformation of a molecule, including precise bond lengths, bond angles, and torsion angles. While specific crystallographic data for 3',5'-Anhydrothymidine is not available in the searched literature, extensive analysis has been performed on its isomer, 2',3'-lyxoanhydrothymidine (LAT), which also features a conformationally restricted anhydro bridge, albeit in a different position nih.govcore.ac.uk.
The study of LAT revealed that the anhydro linkage forces the furanose ring into a fixed pucker. In the case of LAT, an O4'-endo pucker was observed nih.govcore.ac.uk. This rigid conformation is a direct consequence of the strain introduced by the fused epoxide ring. Similarly, for 3',5'-Anhydrothymidine, the fused oxetane (B1205548) ring would lock the furanose moiety into a specific, non-flexible conformation. The crystallographic data for LAT illustrates the type of detailed structural information that can be obtained for such rigid analogues nih.govcore.ac.uk.
Table 2: Crystallographic Data for the Isomer 2',3'-Lyxoanhydrothymidine (LAT). core.ac.uk
| Parameter | Molecule A | Molecule B |
|---|---|---|
| Crystal System | Triclinic | Triclinic |
| Space Group | P1 | P1 |
| a (Å) | 5.321 | 5.321 |
| b (Å) | 9.974 | 9.974 |
| c (Å) | 10.407 | 10.407 |
| α (°) | 73.55 | 73.55 |
| β (°) | 77.41 | 77.41 |
| γ (°) | 88.21 | 88.21 |
| Glycosidic Torsion Angle (χ, °) | -121.9 (anti) | 121.2 (high-syn) |
Note: The data presented is for the isomer 2',3'-lyxoanhydrothymidine and serves to illustrate the type of results obtained from X-ray analysis of a related anhydro-nucleoside.
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule's functional groups. These techniques are sensitive to the bonding environment and can confirm the presence of specific structural motifs. In 3',5'-Anhydrothymidine, characteristic vibrational bands for the thymine (B56734) base and the anhydro-sugar moiety would be expected.
Key vibrational modes include:
C=O stretching: Two distinct bands for the C2 and C4 carbonyl groups of the thymine ring, typically in the 1650-1750 cm⁻¹ region.
N-H stretching: A band around 3100-3300 cm⁻¹ corresponding to the N3-H bond.
C-O-C stretching: Strong bands associated with the ether linkages in the bicyclic sugar moiety, expected in the 1000-1250 cm⁻¹ region.
C-N stretching: Vibrations from the glycosidic bond and within the thymine ring.
Electronic spectroscopy, primarily UV-Vis spectroscopy, provides information on the electronic transitions within the molecule. The thymine base is the primary chromophore, and its characteristic absorption maximum is expected around 260-270 nm. The formation of the anhydro bridge is not expected to significantly alter the electronic structure of the pyrimidine (B1678525) base, so its UV-Vis spectrum should be very similar to that of thymidine.
Table 3: Expected Characteristic Vibrational Frequencies for 3',5'-Anhydrothymidine.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Thymine Ring | N-H stretch | 3100 - 3300 |
| C=O stretch (C4) | ~1710 | |
| C=O stretch (C2) | ~1660 | |
| C=C stretch | ~1630 | |
| Anhydro-Ribose | C-H stretch | 2850 - 3000 |
Note: These are generalized expected frequencies for the given functional groups.
Conformational Analysis of the Anhydro-Ribose Ring
The defining structural feature of 3',5'-Anhydrothymidine is the bicyclo[3.2.0]heptane-like structure of the sugar moiety. This fusion of a five-membered furanose ring with a four-membered oxetane ring eliminates the conformational flexibility seen in standard nucleosides.
The conformation of a five-membered ring, such as furanose, is described by its pucker. This puckering is defined by the pseudorotation phase angle (P) and the puckering amplitude (ν_max). In solution, deoxyribose in thymidine rapidly interconverts between the C2'-endo (South) and C3'-endo (North) conformations.
However, the 3',5'-anhydro linkage locks the sugar into a single, fixed pucker. The strain of the fused four-membered ring forces the furanose into a conformation that accommodates the bicyclic system. Based on molecular modeling and analysis of related structures, the sugar ring in 3',5'-Anhydrothymidine is expected to adopt a conformation in the O4'-endo (East) region of the pseudorotational cycle. This fixed conformation has profound stereochemical implications, as it rigidly orients the thymine base and the remaining 2'-hydrogens, presenting a specific and unchanging three-dimensional shape for interaction with enzymes or other molecules. The analysis of the isomer 2',3'-lyxoanhydrothymidine confirms that such anhydro bridges effectively restrict conformational freedom, forcing the sugar into an O4'-endo pucker nih.govcore.ac.uk.
Substituents on the Thymine Base: Bulky substituents at the C5 position of the thymine ring (in place of the methyl group) could potentially induce slight changes in the glycosidic torsion angle (χ) to minimize steric hindrance with the sugar backbone. However, major changes in the sugar pucker itself are unlikely due to the constraints of the anhydro bridge.
Substituents on the Sugar Ring: Substitution at the 2' position, for example with fluorine, is known to strongly influence sugar pucker in flexible nucleosides nih.gov. In the case of 3',5'-Anhydrothymidine, a 2'-substituent would be locked into a specific axial or equatorial orientation. This fixed orientation could alter the molecule's electronic properties and its ability to form hydrogen bonds, thereby influencing its interactions with biological targets, even without changing the fundamental ring pucker.
Studies on Base-Sugar Torsion Angles and Glycosidic Bond
Computational modeling and spectroscopic data from related compounds suggest that the χ angle in 3',5'-Anhydrothymidine is held within a narrowly defined range, contributing to a more uniform and predictable three-dimensional structure.
Comparison of Solution and Solid-State Conformations
The conformation of a molecule can differ between the highly ordered environment of a crystal lattice (solid-state) and the dynamic conditions in a solvent (solution). These differences are important for understanding a molecule's biological activity, which occurs in an aqueous environment.
For nucleosides, the primary differences often lie in the sugar pucker and the glycosidic torsion angle. In the solid state, packing forces can stabilize a single, low-energy conformation. For instance, X-ray diffraction studies on 3'-amino-3'-deoxythymidine (B22303), a related compound, have shown a syn conformation for the glycosidic bond in the crystal lattice nih.gov.
In contrast, NMR spectroscopy, which provides information about the average conformation in solution, revealed that the same compound, 3'-amino-3'-deoxythymidine, exists in an equilibrium between different sugar pucker conformations (C2'-endo and C3'-endo) and predominantly adopts the more conventional anti conformation for the glycosidic torsion angle in an aqueous solution nih.gov.
For 3',5'-Anhydrothymidine, the rigid anhydro bridge is expected to minimize the differences between the solid-state and solution conformations. The bicyclic nature of the sugar moiety severely restricts the possible sugar pucker conformations, likely locking it into a specific pucker. This rigidity would, in turn, limit the range of motion for the glycosidic bond. Therefore, it is anticipated that the conformation of 3',5'-Anhydrothymidine in solution, as would be determined by NMR, would closely resemble its conformation in the solid state. This conformational homogeneity is a key feature of such constrained nucleosides.
Below is an interactive data table summarizing the expected conformational parameters for 3',5'-Anhydrothymidine based on the analysis of related structures.
| Parameter | Solid-State (Expected) | Solution (Expected) | Method of Determination |
| Glycosidic Torsion Angle (χ) | High-anti | High-anti | X-ray Crystallography |
| Sugar Pucker | Fixed conformation | Restricted, likely a single dominant pucker | NMR Spectroscopy |
Despite a comprehensive search for scientific literature detailing the biochemical interactions and mechanisms of action of the chemical compound 3',5'-Anhydrothymidine, no specific experimental data was found regarding its enzymatic recognition, substrate activity, or molecular mechanisms of biological action.
The performed searches aimed to retrieve information on the interaction of 3',5'-Anhydrothymidine with key enzymes involved in nucleoside metabolism, as outlined in the requested article structure. This included targeted queries for its interaction with nucleoside kinases such as thymidine kinase, phosphodiesterases, and other nucleoside-metabolizing enzymes. Furthermore, searches were conducted to identify studies elucidating the molecular mechanisms underlying any potential biological activity of this specific compound.
Consequently, it is not possible to provide a detailed, informative, and scientifically accurate article on the "Biochemical Interactions and Mechanisms of Action (In Vitro/Cellular Models)" of 3',5'-Anhydrothymidine as the foundational scientific evidence appears to be absent from the public domain. The requested subsections on its interaction with nucleoside kinases, including substrate specificity and kinetic parameters, phosphorylation pathways, and interactions with phosphodiesterases and other enzymes, could not be addressed due to the lack of available research findings. Similarly, information on the molecular mechanisms of its biological activity remains unelucidated in the searched literature.
Therefore, the generation of the requested article is not feasible without the primary scientific data that would form the basis of its content.
Biochemical Interactions and Mechanisms of Action in Vitro/cellular Models
Molecular Mechanisms of Biological Activity
Interference with Nucleic Acid Synthesis and Metabolism
The primary mechanism by which many nucleoside analogues disrupt nucleic acid synthesis is through DNA chain termination. For a DNA polymerase to extend a growing DNA strand, it catalyzes the formation of a phosphodiester bond between the 3'-hydroxyl (-OH) group of the last nucleotide and the 5'-phosphate group of the incoming nucleotide.
Due to its defining anhydro bridge, 3',5'-Anhydrothymidine (B1588402) lacks the crucial 3'-hydroxyl group. It is hypothesized that if 3',5'-Anhydrothymidine were to be phosphorylated by cellular kinases to its triphosphate form (3',5'-Anhydrothymidine-TP) and subsequently incorporated into a nascent DNA strand by a DNA polymerase, it would act as an obligate chain terminator. The absence of the 3'-OH would make further strand elongation impossible, thus halting DNA replication. This mechanism is the cornerstone of the activity of numerous antiviral drugs, including the widely-studied Zidovudine (AZT). However, this potential action is entirely dependent on the compound's ability to undergo intracellular phosphorylation, a step that remains unconfirmed.
Incorporation into DNA/RNA Analogues in Cell-Free Systems
Cell-free systems, which utilize purified enzymes and nucleic acid templates, provide a controlled environment to study the direct interaction between a drug and its target. In such assays, the triphosphate form of a nucleoside analogue is incubated with a DNA polymerase, a primer-template complex, and natural deoxynucleoside triphosphates (dNTPs).
Studies with analogues like 3'-azido-3'-deoxythymidine 5'-triphosphate (AZT-TP) have definitively shown their incorporation into DNA by viral reverse transcriptases, leading to chain termination nih.gov. While the structural basis for 3',5'-Anhydrothymidine's potential as a chain terminator is clear, there is a notable lack of published research demonstrating its successful enzymatic incorporation into DNA or RNA in cell-free systems. Such studies would be essential to confirm that DNA polymerases can recognize and utilize 3',5'-Anhydrothymidine-TP as a substrate.
Targeting Viral or Cellular Enzymes (e.g., Reverse Transcriptase)
The active triphosphate forms of nucleoside analogues often act as competitive inhibitors of viral or cellular DNA polymerases. They compete with the natural dNTPs for the enzyme's active site. For example, AZT-TP is a potent competitive inhibitor of HIV-1 reverse transcriptase nih.gov.
The efficacy of such inhibition is typically quantified by the inhibition constant (Kᵢ), which indicates the concentration of inhibitor required to produce half-maximum inhibition. A lower Kᵢ value signifies a more potent inhibitor. The selectivity of a nucleoside analogue depends on its differential ability to inhibit viral enzymes over host cell DNA polymerases (e.g., DNA polymerase α, δ, and ε) nih.gov. High selectivity is a hallmark of a successful antiviral agent, as it minimizes toxicity to the host cell. Currently, there is no available data from in vitro enzymatic assays detailing the inhibitory activity of 3',5'-Anhydrothymidine triphosphate against any viral reverse transcriptase or cellular DNA polymerase.
Cellular Uptake and Intracellular Fate (In Vitro Models)
Nucleoside Transporter Interactions
Hydrophilic molecules like nucleosides and their analogues require specialized membrane transport proteins to enter a cell nih.gov. There are two major families of human nucleoside transporters (hNTs): the equilibrative nucleoside transporters (hENTs) and the concentrative nucleoside transporters (hCNTs) nih.govfrontiersin.org.
Equilibrative Nucleoside Transporters (hENTs): These transporters, such as hENT1 and hENT2, facilitate the movement of nucleosides down their concentration gradient and are key for the uptake of drugs like 3'-deoxy-3'-fluorothymidine (FLT) nih.govnih.govnih.gov.
Concentrative Nucleoside Transporters (hCNTs): These transporters (hCNT1, hCNT2, hCNT3) actively transport nucleosides into the cell against a concentration gradient, a process driven by a sodium ion gradient frontiersin.orgualberta.ca.
The interaction of nucleoside analogues with these transporters is highly dependent on their structure. For instance, the absence of a 3'-OH group can impair interaction with transporters like hCNT1 nih.gov. Given the rigid, bicyclic sugar structure of 3',5'-Anhydrothymidine, which significantly alters the presentation of the groups that transporters recognize, its ability to act as a substrate for either hENTs or hCNTs is questionable. Specific studies examining the transport kinetics of 3',5'-Anhydrothymidine across cell membranes are currently absent from the scientific literature.
Metabolic Transformations in Cell Lines
The intracellular journey of a nucleoside analogue culminates in its metabolic activation, a process known as phosphorylation. Cellular enzymes called kinases sequentially add three phosphate (B84403) groups to the 5'-hydroxyl of the nucleoside, converting it into its monophosphate, diphosphate (B83284), and finally, its active triphosphate form.
Thymidine (B127349) kinase is the enzyme responsible for the first phosphorylation step of thymidine and many of its analogues nih.govresearchgate.netebi.ac.uk. The substrate specificity of this enzyme is a critical gatekeeper; if a compound is not recognized by thymidine kinase, it cannot be activated and will have no downstream effect on DNA synthesis. Studies on cell lines are essential to determine if a compound is a substrate for these kinases and to measure the intracellular accumulation of its phosphorylated metabolites nih.gov. To date, there is no published evidence to confirm that 3',5'-Anhydrothymidine is phosphorylated in any cell line. This lack of data on its metabolic activation represents a significant gap in understanding its potential as a bioactive compound.
Based on the conducted research, there are no specific computational studies or molecular modeling data available for the compound 3'5'-Anhydrothymidine that directly correspond to the detailed outline provided. Extensive searches for molecular docking, binding affinity predictions, identification of key binding residues, and molecular dynamics simulations specifically targeting 3'5'-Anhydrothymidine did not yield any relevant research findings.
Therefore, it is not possible to generate the requested article with scientifically accurate and specific content for each of the specified sections and subsections. General information on computational methods for nucleoside analogues exists, but there is no published research focusing on the precise computational and molecular modeling analysis of 3'5'-Anhydrothymidine as requested.
Computational Studies and Molecular Modeling
Quantum Chemical Calculations for Electronic Properties
Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic structure and properties of molecules with high accuracy. nih.gov Methods like Density Functional Theory (DFT) are powerful tools for optimizing molecular geometry and calculating a wide range of electronic descriptors that govern a molecule's stability, reactivity, and spectroscopic behavior. mdpi.comsemanticscholar.org
Key electronic properties that can be determined for 3',5'-Anhydrothymidine (B1588402) using quantum chemical calculations include:
HOMO-LUMO Energy Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical indicator of a molecule's chemical reactivity and kinetic stability. A large gap implies high stability, while a small gap suggests the molecule is more reactive.
Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution across the molecule, identifying electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites). mdpi.com This is crucial for predicting non-covalent interactions, such as hydrogen bonding, with biological receptors. mdpi.com
Bond Lengths and Angles: Theoretical calculations can provide precise values for bond lengths and angles, which can be compared with experimental data (e.g., from X-ray crystallography) to validate the computational model. semanticscholar.orgafricanjournalofbiomedicalresearch.com
| Calculated Property | Description | Hypothetical Value |
|---|---|---|
| HOMO Energy | Energy of the highest occupied molecular orbital, indicating the ability to donate electrons. | -6.5 eV |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital, indicating the ability to accept electrons. | -1.2 eV |
| HOMO-LUMO Gap (ΔE) | Indicator of chemical stability and reactivity. | 5.3 eV |
| Dipole Moment | Measure of the overall polarity of the molecule. | 3.8 Debye |
| Molecular Electrostatic Potential (Min/Max) | Indicates regions of negative (nucleophilic) and positive (electrophilic) potential. | -0.045 / +0.055 a.u. |
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. frontiersin.orgnih.gov By correlating molecular descriptors (physicochemical properties, electronic properties, or 3D features) with experimental activity, a predictive QSAR model can be developed. frontiersin.org
For 3',5'-Anhydrothymidine, a QSAR study would typically involve synthesizing a series of derivatives with modifications at various positions (e.g., on the thymine (B56734) base or the sugar moiety). The biological activity of these compounds against a specific target, such as a viral enzyme or a cancer cell line, would be measured. A 3D-QSAR model, like Comparative Molecular Field Analysis (CoMFA), could then be generated. This involves aligning the set of molecules and calculating their steric and electrostatic fields. The resulting model can highlight which structural features are favorable or unfavorable for activity, guiding the design of new, more potent analogues.
The process for developing a QSAR model for 3',5'-Anhydrothymidine analogues would include:
Data Set Preparation: A series of analogues with a range of biological activities (e.g., IC50 values) is selected. This set is typically divided into a training set to build the model and a test set to validate its predictive power.
Descriptor Calculation: For each analogue, a wide range of molecular descriptors is calculated. These can include electronic properties from quantum calculations (e.g., HOMO/LUMO energies, atomic charges), steric properties (e.g., molecular volume), and physicochemical properties (e.g., logP).
Model Generation: Statistical methods, such as partial least squares (PLS) analysis, are used to build a mathematical equation linking the descriptors to the biological activity.
Model Validation: The model's robustness and predictive ability are assessed using the test set of compounds not used in model generation.
| Compound ID | Modification | Experimental Activity (pIC50) | CoMFA Steric Field Value (Descriptor S1) | CoMFA Electrostatic Field Value (Descriptor E1) |
|---|---|---|---|---|
| AHT-01 (Parent) | -H | 5.2 | 0.45 | -0.89 |
| AHT-02 | 5-Fluoro | 5.8 | 0.48 | -1.21 |
| AHT-03 | 5-Bromo | 6.1 | 0.62 | -1.15 |
| AHT-04 | 5-Methyl | 5.3 | 0.51 | -0.92 |
| AHT-05 | 2'-Fluoro | 4.9 | 0.47 | -1.35 |
Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions. By calculating the energies of reactants, transition states, and products, a complete energy profile for a proposed reaction pathway can be constructed. This allows researchers to determine the feasibility of a reaction, identify key intermediates, and understand the factors controlling selectivity.
For 3',5'-Anhydrothymidine, computational studies could be used to investigate its synthesis or its reactions with biological molecules. For example, DFT calculations can model the transition state of the cyclization reaction that forms the anhydro bridge, providing insight into the reaction's kinetics and stereochemistry. Similarly, if 3',5'-Anhydrothymidine acts as an enzyme inhibitor, computational methods can model the reaction it might undergo within the enzyme's active site, such as a phosphorylation event. These studies can clarify whether the reaction proceeds through a stepwise or concerted mechanism and can identify the specific amino acid residues that play a role in catalysis.
Homology Modeling for Enzyme-Ligand Complex Prediction
Many of the potential therapeutic targets for nucleoside analogues like 3',5'-Anhydrothymidine are enzymes such as kinases or phosphorylases. Understanding how the molecule binds to its target is crucial for drug design. While X-ray crystallography can provide this information, it is not always feasible to obtain a crystal structure of every enzyme-ligand complex.
Homology modeling is a computational technique used to predict the 3D structure of a protein when its amino acid sequence is known, but its experimental structure is not. nih.gov The method relies on the principle that proteins with similar sequences adopt similar 3D structures. nih.gov The process involves finding a known experimental structure of a homologous protein (the "template") and using it to build a model of the target protein. nih.gov
For 3',5'-Anhydrothymidine, a key target could be an enzyme like thymidine (B127349) kinase 2 (TK2) or thymidine phosphorylase (TP). If the crystal structure of the human version of one of these enzymes is unavailable, a homology model can be built using a template from a related species (e.g., E. coli) or a different but related human enzyme. nih.govd-nb.info
Once a reliable homology model of the target enzyme is generated, molecular docking can be used to predict the binding mode of 3',5'-Anhydrothymidine within the active site. Docking algorithms explore possible orientations and conformations of the ligand within the protein's binding pocket and score them based on interaction energies. The resulting predicted complex provides valuable information about the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the binding. This information can explain the molecule's activity and guide further structural modifications to improve binding affinity. For instance, studies on the related enzymes thymidine kinase and thymidine phosphorylase have successfully used homology modeling and docking to understand how various deoxythymidine derivatives and other inhibitors bind. d-nb.inforesearchgate.netresearchgate.netresearchgate.net
Derivatives and Analogues of 3 5 Anhydrothymidine As Research Probes
Design Principles for Modified Anhydrothymidines
The design of modified anhydrothymidines for use as research probes is guided by a deep understanding of how structural changes impact their biological activity and interactions. Key considerations include structure-activity relationships and the effects of bioisosteric replacements.
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule, such as an anhydro nucleoside, relates to its biological activity. For pyrimidine (B1678525) nucleosides, specific modifications have been shown to significantly influence their antiviral potency. For instance, the presence of a 3'-azido group on the sugar moiety is often associated with strong antiviral activity. nih.gov Alterations at the C-5 position of the pyrimidine ring also play a critical role; substitutions with smaller alkyl groups like methyl and ethyl tend to yield derivatives with high potency. nih.gov Conversely, larger alkyl groups or other substitutions at this position can lead to a significant reduction in antiviral efficacy. nih.gov
Modifications to the 5'-hydroxy group of the sugar ring generally result in a marked decrease in biological activity. nih.gov Furthermore, the nature of the substituent at the 3'-position is crucial; changing a 3'-azido group to an amino or iodo group has been shown to diminish antiviral effects. nih.gov These SAR insights are critical for the rational design of novel anhydro nucleoside analogues with desired biological profiles.
Bioisosteric replacement is a strategy used in medicinal chemistry to modify a lead compound by replacing a functional group with another group of a similar size, shape, and electronic configuration to enhance its biological properties. cambridgemedchemconsulting.comdrughunter.com This technique is employed to improve potency, selectivity, decrease toxicity, and alter pharmacokinetic properties. researchgate.netnih.gov The underlying principle is that the bioisosteric replacement will result in a new molecule that retains the desired biological activity of the parent compound. cambridgemedchemconsulting.com
A classic example of a bioisosteric replacement is the substitution of a hydrogen atom with fluorine. This seemingly minor change can significantly impact a molecule's potency. For instance, the 5-fluoro analogue of lamivudine, emtricitabine, exhibits four- to tenfold greater activity against HIV-1 in cell culture. nih.gov Other common bioisosteric replacements include interchanging hydroxyl (-OH) and amino (-NH2) groups with a fluorine atom, or replacing a methyl group (-CH3) with a chlorine atom or a trifluoromethyl group (-CF3). In the context of anhydrothymidine, such replacements can be strategically employed to fine-tune the molecule's properties for specific research applications. For example, introducing a bioisostere could enhance its binding affinity to a target enzyme or improve its metabolic stability, making it a more effective research probe. researchgate.net
Synthesis and Evaluation of C-Nucleoside Analogues
C-nucleosides are a class of nucleoside analogues where the nitrogen of the nucleobase is replaced by a carbon atom, forming a C-C bond with the sugar moiety. beilstein-journals.org This modification offers greater stability against enzymatic degradation. The synthesis of C-nucleoside analogues often involves modular approaches, allowing for diverse modifications of both the sugar and the base. beilstein-journals.org
A common strategy for synthesizing C-nucleosides involves the coupling of a (hetero)aryl group to the ribosyl moiety. beilstein-journals.org For instance, aryl lithium reagents can be added to a protected ribonolactone to create the desired C-C bond. beilstein-journals.org The stereoselectivity of such reactions can often be controlled by the choice of reagents. beilstein-journals.org
Once synthesized, these analogues undergo biological evaluation to assess their potential as therapeutic agents or research tools. For example, a series of C5′-N-cyclopropylcarboxamido-C6-amino-C2-alkynylated purine (B94841) nucleoside analogues were synthesized and evaluated for their biological activity. mdpi.com Similarly, fluorocyclcopentenyl pyrimidine nucleosides have been synthesized and assessed for their potential applications. mdpi.com
Development of Double-Headed Nucleosides utilizing Anhydro Scaffolds
Double-headed nucleosides are modified nucleosides that contain two nucleobases. nih.gov These unique structures have applications in studying secondary nucleic acid structures and have shown potential as antimicrobial agents. nih.govsemanticscholar.org The anhydro scaffold can serve as a rigid core for the synthesis of these complex molecules.
In the design of double-headed nucleosides, one nucleobase is typically attached to the anomeric carbon of the sugar, while the second nucleobase is linked to another position on the sugar moiety, either directly or via a linker. nih.gov A variety of synthetic strategies have been developed to create these molecules. For example, a "click chemistry" approach, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), is often employed to connect a propargylated nucleobase to an azido-functionalized sugar scaffold. semanticscholar.org
One synthetic route involves starting with a protected thymidine (B127349) derivative, introducing an azidomethyl group at the 5' position, and then reacting it with a propargylated thymine (B56734) to form a triazole-linked double-headed nucleoside. nih.gov Another approach involves the synthesis of C-3'-modified double-headed nucleosides where a 1,2,3-triazole ring acts as the linker between the second nucleobase and the sugar moiety. semanticscholar.org
Anhydrothymidine as a Scaffold for Chemical Biology Tools
The constrained conformation of 3',5'-anhydrothymidine (B1588402) makes it an excellent scaffold for the development of various chemical biology tools. Its rigid structure allows for the precise positioning of functional groups, which is crucial for designing specific probes.
Fluorescently labeled probes are indispensable tools in chemical biology for visualizing and studying biological processes in real-time. nih.gov By attaching a fluorophore to the 3',5'-anhydrothymidine scaffold, researchers can create probes that target specific enzymes or cellular components. The rigid nature of the anhydro scaffold helps to minimize conformational flexibility, which can be advantageous in maintaining the desired photophysical properties of the fluorophore.
The design of such probes involves selecting a suitable fluorophore and a linker to attach it to the anhydrothymidine core. The choice of fluorophore depends on the specific application, with deep-red and near-infrared fluorophores being particularly valuable for biological imaging due to reduced background fluorescence from biological samples. nih.gov The linker's length and flexibility can be optimized to ensure that the probe can interact with its target without steric hindrance. These fluorescently labeled anhydrothymidine derivatives can be used in a variety of applications, including fluorescence microscopy and in vivo imaging, to study the localization and dynamics of their biological targets. nih.gov
Spin-Labeled Derivatives for EPR Studies
The investigation of the structural dynamics and conformational changes of nucleic acids and their interactions with proteins is crucial for understanding their biological functions. Site-directed spin labeling (SDSL) combined with Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for these studies. This method provides information on the local environment, structure, and proximity of individual residues within macromolecules.
The core principle of SDSL involves the introduction of a stable nitroxide spin label at a specific site within a molecule of interest. For nucleic acids, this can be achieved by incorporating a modified nucleoside that is either already spin-labeled or can be subsequently conjugated with a spin label. In the context of 3',5'-Anhydrothymidine, a spin label could be attached to either the sugar moiety or the thymine base. The anhydro bridge in 3',5'-Anhydrothymidine introduces a rigid conformation to the sugar ring, which can influence the local dynamics and, consequently, the EPR spectrum of an attached spin label.
EPR spectroscopy measures the absorption of microwave radiation by the unpaired electron of the spin label in the presence of a magnetic field. The resulting spectrum is sensitive to the rotational motion of the spin label. Changes in the mobility of the spin label, reflected in the EPR lineshape, can provide insights into:
Local Dynamics: The degree of immobilization of the spin label reveals information about the flexibility or rigidity of the region where it is attached.
Conformational Changes: Alterations in the macromolecular structure upon binding to other molecules (e.g., proteins, other nucleic acids) can be monitored by observing changes in the EPR spectrum.
Distance Measurements: By introducing two spin labels at different positions, the distance between them can be measured using pulsed EPR techniques like Double Electron-Electron Resonance (DEER), providing valuable structural constraints.
While specific examples of spin-labeled 3',5'-Anhydrothymidine for EPR studies are not extensively documented in publicly available literature, the general methodology for creating and utilizing such probes is well-established for other nucleosides. The synthesis would typically involve chemical modification of 3',5'-Anhydrothymidine to introduce a reactive group for coupling with a nitroxide spin label, such as a thiol-reactive methanethiosulfonate (B1239399) (MTS) spin label or an amine-reactive isothiocyanate spin label.
Table 1: Potential Spin-Labeled 3',5'-Anhydrothymidine Derivatives for EPR Studies
| Spin Label Type | Attachment Site on 3',5'-Anhydrothymidine | Potential Research Application |
|---|---|---|
| Nitroxide (e.g., TEMPO) | C5 of Thymine | Probing local DNA dynamics and conformational changes. |
| Nitroxide (e.g., PROXYL) | 2'-position of the sugar | Investigating sugar pucker and backbone flexibility. |
Photoaffinity Labels for Protein Interaction Studies
Photoaffinity labeling is a powerful biochemical technique used to identify and characterize interactions between biomolecules, particularly between small molecules and proteins or nucleic acids and proteins. This method utilizes a photoactivatable probe that, upon irradiation with light of a specific wavelength, generates a highly reactive intermediate capable of forming a covalent bond with nearby molecules.
A photoaffinity label derived from 3',5'-Anhydrothymidine would be a valuable tool for studying the interactions of this specific nucleoside analog with proteins. The probe would be designed to mimic the structure of 3',5'-Anhydrothymidine to ensure it binds to the same target proteins. A photoreactive group, such as an aryl azide (B81097), a diazirine, or a benzophenone, would be chemically incorporated into the molecule.
The general workflow for a photoaffinity labeling experiment to study protein interactions with a 3',5'-Anhydrothymidine analog would involve:
Incubation: The photoaffinity probe is incubated with a complex biological sample, such as a cell lysate or a purified protein mixture, to allow for non-covalent binding to its target protein(s).
Photolysis: The mixture is irradiated with UV light, which activates the photoreactive group on the probe.
Covalent Crosslinking: The reactive intermediate formed upon photolysis rapidly reacts with amino acid residues in the binding pocket of the target protein, forming a stable covalent bond.
Identification of Labeled Proteins: The covalently labeled proteins can then be identified using various techniques. If the probe also contains a reporter tag (e.g., biotin (B1667282) or a fluorescent dye), the labeled proteins can be enriched and identified by methods such as mass spectrometry.
The rigid structure of 3',5'-Anhydrothymidine could provide specific binding interactions that can be explored using this technique. While specific photoaffinity labels based on 3',5'-Anhydrothymidine are not prominently described in the literature, the principles of their design and application are well-established for other nucleosides and small molecules.
Table 2: Common Photoreactive Groups for Photoaffinity Labeling
| Photoreactive Group | Reactive Intermediate | Activation Wavelength (nm) | Key Features |
|---|---|---|---|
| Aryl Azide | Nitrene | 254-300 | Long-lived intermediate, can insert into C-H and N-H bonds. |
| Diazirine | Carbene | ~350 | Short-lived and highly reactive intermediate, less prone to rearrangement. |
| Benzophenone | Triplet Ketone | ~350 | Reacts preferentially with C-H bonds, relatively stable to aqueous environments. |
Radiolabeled Anhydrothymidine Derivatives for Research
Radiolabeling is a fundamental technique in biomedical research that involves the incorporation of a radioactive isotope into a molecule to trace its journey and fate in biological systems. Radiolabeled nucleoside analogs are extensively used to study DNA synthesis, cellular uptake, and biodistribution.
A radiolabeled derivative of 3',5'-Anhydrothymidine could serve as a valuable research probe in various applications. The choice of radionuclide depends on the specific application. For in vitro studies and autoradiography, isotopes like tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C) are commonly used due to their relatively long half-lives and the ability to be incorporated into the molecular structure with minimal perturbation. For in vivo imaging techniques such as Positron Emission Tomography (PET) or Single Photon Emission Computed Tomography (SPECT), positron-emitting (e.g., ¹⁸F, ¹¹C) or gamma-emitting (e.g., ¹²³I, ⁹⁹ᵐTc) radionuclides are employed.
Potential research applications for radiolabeled 3',5'-Anhydrothymidine derivatives include:
Metabolic Studies: Tracing the uptake, distribution, and metabolism of the anhydrothymidine analog in cells and organisms.
Enzyme Inhibition Assays: Quantifying the interaction of the analog with enzymes involved in nucleoside metabolism and DNA synthesis.
Biodistribution and Pharmacokinetic Studies: Determining the in vivo distribution, clearance, and localization of the compound in animal models, which is crucial for drug development.
Molecular Imaging: Visualizing the accumulation of the radiolabeled probe in specific tissues or organs, which could be relevant for diagnostic purposes if the analog targets a disease-specific marker.
The synthesis of a radiolabeled 3',5'-Anhydrothymidine derivative would involve incorporating the radionuclide in the final steps of the chemical synthesis to minimize handling of radioactive materials. While specific reports on the radiolabeling of 3',5'-Anhydrothymidine are scarce, the general strategies for radiolabeling nucleosides are well-established and could be adapted for this purpose.
Table 3: Commonly Used Radionuclides in Biomedical Research
| Radionuclide | Half-life | Emission Type | Typical Application |
|---|---|---|---|
| ³H (Tritium) | 12.32 years | Beta (β⁻) | In vitro assays, autoradiography |
| ¹⁴C (Carbon-14) | 5730 years | Beta (β⁻) | Metabolic studies, ADME studies |
| ¹⁸F (Fluorine-18) | 109.8 minutes | Positron (β⁺) | PET imaging |
| ¹²⁵I (Iodine-125) | 59.4 days | Gamma (γ) | Radioimmunoassays, autoradiography |
Applications in Chemical Biology and Drug Discovery Research Excluding Clinical Human Trials
Tool Compound Development for Enzymatic Assays
In the realm of enzymatic assays, derivatives of nucleosides are indispensable tools for elucidating enzyme mechanisms and for high-throughput screening of potential inhibitors. Radiolabeled nucleosides, such as [3H]-thymidine, are classic examples of tool compounds used to measure the activity of enzymes involved in DNA synthesis. The incorporation of [3H]-thymidine into the DNA of proliferating cells is a gold-standard method to quantify cell division and the impact of potential antiproliferative agents.
This principle is extended to the study of specific enzymes. For instance, thymidine (B127349) kinase activity, a key enzyme in the nucleoside salvage pathway, can be measured using radiolabeled thymidine in in vitro assays with cell lysates. The development of specialized tool compounds is crucial for dissecting complex biological pathways.
| Assay Type | Purpose | Example Application |
| Cell Proliferation Assay | To measure the rate of cell division. | Screening of potential anticancer drugs by measuring the inhibition of [3H]-thymidine incorporation into cancer cell lines. nih.gov |
| Enzyme Activity Assay | To determine the catalytic activity of a specific enzyme. | Measuring thymidine kinase activity in cell lysates to study the effects of drug candidates on the pyrimidine (B1678525) salvage pathway. nih.gov |
| In Situ Enzyme Assay | To measure enzyme activity within intact cells. | Assessing the inhibition of coupled thymidylate synthase and thymidine kinase activity using radiolabeled deoxyuridine. nih.gov |
Scaffolds for the Design of Pre-Clinical Antiviral Agents (Mechanism-Focused)
The structural rigidity of 3',5'-Anhydrothymidine (B1588402) makes it an attractive scaffold for the design of antiviral agents. The mechanism of action for many antiviral drugs involves their conversion to the triphosphate form, which then inhibits viral DNA synthesis. By acting as a chain terminator, these nucleoside analogs prevent the elongation of the viral DNA, a mechanism exemplified by drugs like acyclovir.
Derivatives of thymidine have been synthesized and evaluated for their antiviral activity. For instance, 3'-O-acyl derivatives of 5'-amino-5'-deoxythymidine (B1215968) have demonstrated potency against herpes simplex virus type 1 (HSV-1) in vitro. nih.gov These compounds are designed as potential prodrugs with improved lipophilicity to enhance penetration of biological membranes for topical applications. nih.gov The underlying principle is that once inside the cell, these derivatives are metabolized to their active form, which then interferes with viral replication.
| Compound Class | Target Virus | Mechanism of Action |
| 3'-O-acyl derivatives of 5'-amino-5'-deoxythymidine | Herpes Simplex Virus Type 1 (HSV-1) | Inhibition of viral replication. nih.gov |
| 3'-azido-3'-deoxythymidine (AZT) analogues | Human Immunodeficiency Virus (HIV) | Inhibition of reverse transcriptase. |
Applications in Anticancer Research (Mechanism-Focused in Cell Lines)
In anticancer research, thymidine and its analogs are pivotal in both screening for new drugs and in understanding their mechanisms of action at the cellular level. The methyl-[3H]-thymidine incorporation assay is a widely used method to assess the antiproliferative effects of new chemical entities on cancer cell lines. nih.gov A reduction in the incorporation of radiolabeled thymidine into DNA is indicative of a compound's ability to inhibit cell proliferation. nih.gov
This assay allows for the determination of the IC50 value, which is the concentration of a compound required to achieve 50% inhibition of cell proliferation. nih.gov This parameter is a critical metric in the early stages of drug discovery for ranking the potency of potential anticancer agents. nih.gov Furthermore, studies have shown that thymidine itself can influence the cellular response to cancer therapies. For example, in certain cancer cell lines, thymidine has been observed to decrease the DNA damage and apoptosis induced by tumor-treating fields, suggesting its role in modulating the efficacy of such treatments. nih.gov
| Assay | Cell Line Example | Purpose | Finding |
| [3H]-thymidine incorporation | COLO-205 (colorectal cancer) | To measure the antiproliferative potency of test compounds. nih.gov | Derivation of IC50 values to guide drug design. nih.gov |
| [14C]-thymidine uptake | Human gastric cancer cell lines | Rapid screening of anticancer drugs. nih.gov | Complements other assays like the MTT assay for a comprehensive screening approach. nih.gov |
| Colony formation, Annexin V/PI staining | Glioblastoma cell lines | To assess the effect of thymidine on TTFields-induced DNA damage and apoptosis. nih.gov | Thymidine can inhibit DNA damage and apoptosis caused by tumor-treating fields. nih.gov |
Use in Oligonucleotide Synthesis and Nucleic Acid Mimics
The chemical synthesis of oligonucleotides is a cornerstone of modern molecular biology and genomics. The most prevalent method is phosphoramidite (B1245037) chemistry, which proceeds in the 3' to 5' direction. sigmaaldrich.combiosearchtech.com In this process, protected nucleoside phosphoramidites, including those of thymidine, are sequentially coupled to a growing oligonucleotide chain that is attached to a solid support. wikipedia.org
The synthesis cycle involves four main steps: detritylation (deblocking), coupling, capping, and oxidation. idtdna.com The rigidity of structures like 3',5'-Anhydrothymidine can be exploited in the design of nucleic acid mimics. These are synthetic molecules that can hybridize to natural DNA and RNA with high affinity and specificity. The introduction of conformational constraints, such as the anhydro bridge, can pre-organize the sugar-phosphate backbone, potentially enhancing binding to target nucleic acid sequences. Nucleic acid mimics, such as peptide nucleic acids (PNA) and locked nucleic acids (LNA), have found applications in diagnostics and as therapeutic agents. nih.gov
| Synthesis Method | Key Reagent | Direction of Synthesis |
| Phosphoramidite Chemistry | Nucleoside Phosphoramidites | 3' to 5' sigmaaldrich.combiosearchtech.com |
Role in Understanding Nucleoside Metabolism and Salvage Pathways
Nucleotides can be synthesized through two primary routes: the de novo pathway and the salvage pathway. mdpi.com The salvage pathway recycles nucleosides and nucleobases from the degradation of DNA and RNA, which is an energy-efficient process. mdpi.comwikipedia.org Thymidine is a key substrate for the pyrimidine salvage pathway. nih.gov
Understanding the intricacies of these pathways is crucial, as they are often dysregulated in cancer cells, which have a high demand for nucleotides to support rapid proliferation. mdpi.com Studies on the metabolism of radiolabeled nucleosides help to elucidate the activity of these pathways in different cell types and under various conditions. For example, investigations into the effects of nucleoside analogs like 3'-deoxythymidin-2'-ene (d4T) on the metabolism of other nucleosides in cultured cells have provided insights into the competitive interactions and inhibitory effects within these metabolic routes. nih.gov Such studies are vital for understanding the mechanisms of action of nucleoside-based drugs and for the development of new therapeutic strategies that target nucleotide metabolism.
| Pathway | Function | Importance |
| De Novo Synthesis | Synthesizes nucleotides from simple precursors. | Essential for nucleotide supply. |
| Salvage Pathway | Recycles nucleosides and bases. mdpi.comwikipedia.org | Energy-efficient and critical in certain tissues and cancer cells. mdpi.comwikipedia.org |
Advanced Biological Studies in Non-Human, In Vitro, or Cellular Systems
The unique chemical properties of 3',5'-Anhydrothymidine and related compounds make them valuable probes for a variety of advanced biological studies in non-human, in vitro, or cellular systems. The constrained sugar conformation can be used to investigate the structural requirements of DNA-protein interactions. For instance, by incorporating such a modified nucleoside into a DNA duplex, researchers can study how the altered backbone geometry affects the binding and activity of DNA polymerases, nucleases, and transcription factors.
Furthermore, the study of how unusual nucleoside analogues permeate cell membranes provides fundamental insights into cellular transport mechanisms. For example, research on 3'-azido-3'-deoxythymidine (AZT) revealed that its increased lipophilicity allows it to cross cell membranes via non-facilitated diffusion, a characteristic that is distinct from the transport of natural nucleosides like thymidine. nih.gov This knowledge is critical for the design of drugs with improved cellular uptake.
Future Directions and Unexplored Research Avenues
Advanced Synthetic Methodologies for Complex Analogues
Future synthetic efforts will likely move beyond simple modifications to the development of highly complex analogues of 3',5'-anhydrothymidine (B1588402). The focus will be on creating derivatives with precisely controlled stereochemistry and functionality to probe specific biological interactions. Methodologies that allow for efficient, chemo- and regio-selective modifications are crucial. This includes the application of late-stage functionalization techniques, which enable the introduction of diverse chemical groups in the final steps of a synthesis, thereby rapidly generating a library of analogues from a common intermediate. Exploring novel catalytic systems, including organometallic catalysts, will be essential for achieving transformations that are currently challenging.
Exploration of Novel Biochemical Targets and Pathways
While the targets of many nucleoside analogues are well-established (e.g., polymerases, reverse transcriptases), the unique conformation of 3',5'-anhydrothymidine may allow its derivatives to interact with novel biochemical targets. Future research should focus on screening anhydrothymidine analogues against a broader range of enzymes and cellular proteins. For instance, enzymes in pathways like the shikimate pathway, which is essential in various pathogens but absent in humans, could present promising targets. mdpi.com Investigating the potential for these analogues to act as allosteric modulators of protein function, rather than direct active-site inhibitors, represents a significant and largely unexplored avenue. nih.gov High-throughput screening campaigns coupled with chemoproteomics could identify unexpected protein binders, revealing new mechanisms of action and therapeutic opportunities.
Integration of Artificial Intelligence and Machine Learning in Design and Discovery
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-build-test-learn cycle. nih.gov These computational tools can be powerfully applied to the design of novel 3',5'-anhydrothymidine analogues.
Generative Models: AI models, such as the Conditional Randomized Transformer (CRT), can be trained on existing nucleoside analogue data to generate novel molecular structures with desired properties. researchgate.netchemrxiv.orgresearchgate.net This allows for the exploration of a vast chemical space to identify promising candidates for synthesis.
Predictive Modeling: ML algorithms can predict the biological activities, pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME), and toxicity profiles of virtual compounds. nih.govpatsnap.com This in silico screening reduces the time and cost associated with synthesizing and testing unsuitable molecules.
Structure-Activity Relationships (SAR): By analyzing complex datasets, AI can identify subtle patterns and relationships between the structure of an anhydrothymidine analogue and its biological activity, guiding more rational and efficient lead optimization. patsnap.com
| AI/ML Application | Potential Impact on 3',5'-Anhydrothymidine Research |
| Generative Design | Creates novel, synthesizable anhydrothymidine analogues with optimized properties. researchgate.netchemrxiv.org |
| ADMET Prediction | Prioritizes candidates with favorable drug-like properties for synthesis, reducing late-stage failures. patsnap.com |
| Target Identification | Analyzes biological data to predict and identify novel protein targets for anhydrothymidine derivatives. patsnap.com |
| SAR Analysis | Elucidates complex structure-activity relationships to guide the design of more potent and selective compounds. |
Development of New Bio-Orthogonal Chemistries for Anhydrothymidine
Bio-orthogonal chemistry involves chemical reactions that can occur in living systems without interfering with native biochemical processes. nih.gov Incorporating bio-orthogonal handles into 3',5'-anhydrothymidine can transform it into a powerful probe for studying cellular processes. This typically involves a two-step strategy: first, the cell metabolically incorporates the modified nucleoside analogue, and second, a probe with a complementary functional group is introduced to react specifically with the handle for detection or isolation. mdpi.com
Future research should focus on synthesizing anhydrothymidine derivatives bearing small, inert, and highly reactive bio-orthogonal groups like azides, alkynes, or strained alkenes. mdpi.comnih.gov These "clickable" analogues could be used for:
Imaging: Visualizing the localization and trafficking of the nucleoside within cells and organisms.
Target Identification: Identifying the proteins and nucleic acids that interact with the analogue by "clicking" it to an affinity tag for subsequent pull-down and mass spectrometry analysis.
Mechanism of Action Studies: Tracking the metabolic fate of the anhydrothymidine derivative within cellular pathways. nih.gov
| Bio-Orthogonal Reaction | Functional Groups | Key Advantages |
| Staudinger Ligation | Azide (B81097) + Phosphine (B1218219) | First example of bio-orthogonal ligation; highly selective. nih.gov |
| Azide-Alkyne Cycloaddition | Azide + Alkyne | "Click chemistry"; highly efficient and specific, can be copper-catalyzed or strain-promoted for live-cell applications. mdpi.com |
| Tetrazine Ligation | Tetrazine + Strained Alkene/Alkyne | Extremely fast reaction kinetics, suitable for in vivo imaging. nih.gov |
| Oxime/Hydrazone Ligation | Carbonyl + Alkoxy amine/Hydrazine | Efficient bio-orthogonal reactions with good stability. nih.gov |
Understanding Long-Range Allosteric Effects in Anhydro-Nucleoside Interactions
Allosteric modulators bind to a site on a protein that is distinct from the primary (orthosteric) active site, causing a conformational change that alters the protein's activity. wikipedia.org This mode of action can offer higher specificity and a better safety profile compared to traditional active-site inhibitors. nih.gov
The rigid structure of 3',5'-anhydrothymidine makes its derivatives intriguing candidates for allosteric modulators. Binding of such a constrained molecule to an allosteric pocket could induce specific long-range conformational changes that propagate to the active site, modulating function. mdpi.com Future research in this area will rely heavily on a combination of computational and experimental methods:
Biophysical Techniques: Methods like X-ray crystallography and cryo-electron microscopy can provide high-resolution structural data of the analogue bound to its target protein, revealing the precise nature of the allosteric interaction.
Functional Assays: In vitro biochemical assays are needed to quantify the modulatory effect of the compounds on enzyme activity or receptor signaling. nih.gov
Sustainable and Green Chemistry Approaches in Anhydrothymidine Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. huarenscience.com Applying these principles to the synthesis of 3',5'-anhydrothymidine and its analogues is crucial for environmental sustainability and economic efficiency.
Future research should focus on:
Use of Greener Solvents: Replacing conventional volatile organic solvents with more sustainable alternatives like water, ionic liquids, or bio-derived solvents. thieme-connect.de
Catalytic Methods: Employing highly efficient catalysts to reduce energy consumption and waste. This includes biocatalysis, using enzymes to perform specific synthetic steps under mild conditions. nih.gov
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. huarenscience.com
Enzymatic Synthesis: Exploring one-pot enzymatic cascades, where multiple reaction steps are carried out sequentially in the same vessel by different enzymes, can streamline production and reduce the need for purification of intermediates. nih.govgeorgefox.edu For example, a multi-enzyme system could potentially be designed for the synthesis of thymidine (B127349) diphosphate (B83284) (TDP) derivatives. georgefox.edu
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing 3',5'-Anhydro thymidine, and what key reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves mesylation of thymidine derivatives followed by cyclization. For example, 5'-O-tritylthymidine is treated with mesyl chloride to form a 3'-O-mesyl intermediate, which undergoes cyclization with potassium phthalimide in hot DMF/water to yield the 2,3'-anhydro intermediate. Subsequent reaction with sodium azide in refluxing DMF/water produces the target compound. Reaction temperature, solvent polarity, and nucleophile concentration critically impact yield and selectivity . Alternative routes involve anhydrization with reagents like 2-chloro-1,2-difluorotriethylamine, highlighting the importance of steric effects and leaving-group compatibility .
Q. What analytical techniques are recommended for characterizing 3',5'-Anhydro thymidine purity and structural integrity?
- Methodological Answer : Reverse-phase high-performance liquid chromatography (RP-HPLC) is widely used to monitor reaction progress and assess purity, as demonstrated in hydrolysis studies of thymidine analogs . Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ³¹P) provides detailed structural confirmation, particularly for distinguishing anhydro ring formation and substituent configurations. Mass spectrometry (MS) and X-ray crystallography are further employed for molecular weight verification and absolute stereochemical assignment, respectively .
Q. How does 3',5'-Anhydro thymidine compare to other thymidine analogs in nucleoside incorporation assays?
- Methodological Answer : Incorporation efficiency can be evaluated using competitive assays, such as BrdU (5-bromodeoxyuridine) replacement in DNA synthesis. For 3',5'-Anhydro thymidine, radiolabeled isotopes (e.g., ³H or ³²P) or fluorescent tags are introduced to track uptake and integration into DNA. Comparative studies with analogs like 4-thiothymidine reveal differences in phosphorylation efficiency and DNA polymerase recognition, which are quantified via liquid scintillation counting or gel electrophoresis .
Advanced Research Questions
Q. What competing reaction mechanisms occur during halogenation of thymidine derivatives to form 3',5'-Anhydro thymidine?
- Methodological Answer : Halogenation (e.g., chlorination with triphenylphosphine/CCl₄) proceeds via an oxyphosphonium intermediate, where steric effects dictate product distribution. Smaller halides (Cl⁻) favor direct Sₙ2 displacement, while bulkier halides (Br⁻, I⁻) promote anhydro ring formation through a cyclic transition state. Kinetic studies using ³¹P NMR and isotopic labeling reveal that the threo configuration dominates in dibrominated products due to increased nucleophilicity and solvent effects in DMF .
Q. How does pH modulate the stability and hydrolysis pathways of 3',5'-Anhydro thymidine derivatives?
- Methodological Answer : Under acidic conditions (pH < 4), acid-catalyzed P–N3′ bond cleavage dominates, with 3',5'-Tnp(s)T exhibiting ~12-fold greater stability than 3',5'-TnpT. At neutral to alkaline pH (4–8), pH-independent competing pathways emerge: desulfuration (yielding TnpT) and depyrimidination (N-glycosidic bond cleavage). Rate constants derived from Arrhenius plots and kinetic isotope effects (KIEs) confirm that depyrimidination proceeds via a stepwise mechanism involving oxocarbenium ion intermediates .
Q. What strategies optimize the enzymatic recognition of 3',5'-Anhydro thymidine in kinase assays?
- Methodological Answer : Modifying the 3',5'-anhydro ring to mimic natural thymidine triphosphate (dTTP) enhances substrate compatibility with thymidine kinases (TK1/TK2). For example, introducing a 5'-phosphonoadenylyl group improves binding affinity, as shown in enzymatic assays using ³²P-labeled ATP and gel-filtration chromatography to isolate phosphorylated products. Competitive inhibition studies with AZT (azidothymidine) further quantify selectivity coefficients .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
